2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone
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Overview
Description
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2. This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(5-hydroxynaphthalen-1-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-1-naphthaldehyde or 5-hydroxy-1-naphthoic acid.
Reduction: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2-hydroxyphenyl)ethanone
Comparison:
Uniqueness: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to the presence of both a chloro group and a hydroxyl group on a naphthalene ring, which imparts distinct chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions due to the naphthalene ring structure.
Applications: While similar compounds are used in various applications, this compound is particularly valuable in medicinal chemistry and industrial applications due to its unique properties
Properties
Molecular Formula |
C12H9ClO2 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO2/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6,14H,7H2 |
InChI Key |
CMNJGJXXRTWBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)CCl |
Origin of Product |
United States |
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